8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile
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Overview
Description
8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a benzyloxy group at the 8th position, a methoxy group at the 7th position, and a carbonitrile group at the 1st position of the isoquinoline ring
Preparation Methods
The synthesis of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 8-hydroxyquinoline derivatives with benzyl halides under mild conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The resulting intermediate can then be further functionalized to introduce the methoxy and carbonitrile groups through additional steps involving methylation and cyanation reactions .
Chemical Reactions Analysis
8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions using boron reagents can be employed to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . The compound may also act as a chelating agent, forming complexes with metal ions that are essential for the survival of microorganisms .
Comparison with Similar Compounds
8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use as a chelating agent.
8-Benzyloxyquinoline: Shares structural similarities and exhibits comparable biological activities.
7-Methoxyisoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
111000-89-6 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
7-methoxy-8-phenylmethoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-21-16-8-7-14-9-10-20-15(11-19)17(14)18(16)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3 |
InChI Key |
IECNRFFXUHLMJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2C#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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